N-(Methylsulfonyl)-4-(desnitro) Nimesulide

Description

Structure

3D Structure

Properties

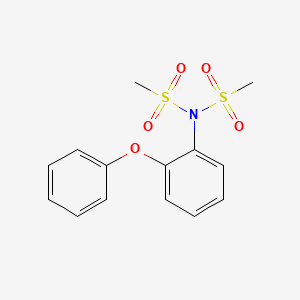

IUPAC Name |

N-methylsulfonyl-N-(2-phenoxyphenyl)methanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO5S2/c1-21(16,17)15(22(2,18)19)13-10-6-7-11-14(13)20-12-8-4-3-5-9-12/h3-11H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLTNBGDWZIVPRX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N(C1=CC=CC=C1OC2=CC=CC=C2)S(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-(Methylsulfonyl)-4-(desnitro) Nimesulde

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Nimesulide-Related Compound

N-(Methylsulfonyl)-4-(desnitro) Nimesulide, systematically known as N,N-Bis(methylsulphonyl)-2-phenoxyaniline and cataloged as Nimesulide Impurity E, is a significant compound in the study of the nonsteroidal anti-inflammatory drug (NSAID) Nimesulide.[1][2] As an impurity and a potential metabolite, understanding its synthesis is crucial for quality control in pharmaceutical manufacturing and for comprehensive pharmacological and toxicological profiling of Nimesulide. This guide provides a detailed, scientifically grounded pathway for the synthesis of this compound, elucidating the rationale behind the experimental choices and offering practical insights for its preparation and purification.

Nimesulide itself is a selective cyclooxygenase-2 (COX-2) inhibitor, valued for its analgesic, anti-inflammatory, and antipyretic properties.[3][4] The "desnitro" designation in the target molecule indicates the absence of the nitro group present in the parent Nimesulide structure, a transformation that significantly alters the electronic and physicochemical properties of the molecule.

Core Synthesis Strategy: A Two-Step Transformation

The most logical and scientifically sound pathway to this compound involves a two-step synthetic sequence starting from the readily available Nimesulide. This strategy hinges on two fundamental organic transformations:

-

Reduction of the Aromatic Nitro Group: The nitro moiety of Nimesulide is reduced to a primary amine, yielding the key intermediate, N-(4-amino-2-phenoxyphenyl)methanesulfonamide.

-

Sulfonylation of the Amino Group: The newly formed amino group is then reacted with a methanesulfonylating agent to introduce the second methylsulfonyl group, affording the final product.

This approach is efficient and relies on well-established and robust chemical reactions, ensuring a high degree of predictability and success for researchers.

Visualizing the Synthesis Pathway

Caption: A schematic overview of the two-step synthesis of this compound from Nimesulide.

Part 1: Synthesis of the Key Intermediate: N-(4-amino-2-phenoxyphenyl)methanesulfonamide

The initial and critical step in this synthesis is the selective reduction of the aromatic nitro group of Nimesulide. This transformation is a cornerstone of organic synthesis, and several reliable methods can be employed.

Mechanistic Insight: The Rationale for Nitro Group Reduction

The electron-withdrawing nature of the nitro group makes it susceptible to reduction by various reagents. The choice of reducing agent is often dictated by factors such as scale, cost, and the presence of other functional groups that might be sensitive to the reaction conditions. For the conversion of Nimesulide, the sulfonamide group is generally stable under the conditions used for nitro group reduction.

Experimental Protocol: Reduction of Nimesulide

Two well-established methods for this reduction are presented below.

Method A: Tin and Hydrochloric Acid

This classic and effective method utilizes tin metal in the presence of a strong acid.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend Nimesulide in a suitable solvent such as ethanol or a mixture of ethanol and water.

-

Addition of Reagents: To this suspension, add an excess of tin (Sn) powder (typically 3-5 equivalents).

-

Acidification: Slowly add concentrated hydrochloric acid (HCl) dropwise to the stirring mixture. The reaction is exothermic and may require external cooling to maintain a controlled temperature.

-

Reaction Progression: After the initial exothermic reaction subsides, heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and pour it onto ice. Carefully neutralize the acidic solution with a base, such as a concentrated solution of sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃), until the solution is alkaline. This will precipitate tin salts.

-

Isolation: Filter the mixture to remove the tin salts. The filtrate, containing the desired product, can then be extracted with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or chloroform/methanol) to yield N-(4-amino-2-phenoxyphenyl)methanesulfonamide as a solid.

Method B: Iron and Acetic Acid

This method is often preferred for its milder conditions and easier work-up.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask fitted with a mechanical stirrer and a reflux condenser, add water and a catalytic amount of acetic acid. Heat the mixture to 90-95°C.

-

Addition of Reagents: To the hot acidic water, add iron (Fe) powder (an excess, typically 3-5 equivalents) and then slowly add the Nimesulide.

-

Reaction Progression: Stir the mixture vigorously at 90-95°C for several hours, monitoring the reaction by TLC.

-

Work-up: Once the reaction is complete, make the reaction mixture alkaline by adding a base such as ammonium hydroxide (NH₄OH).

-

Isolation: Filter the hot reaction mixture to remove the iron oxides. The filter cake should be washed with a hot solvent (e.g., toluene or ethanol) to recover any adsorbed product.

-

Purification: The filtrate can be extracted with an organic solvent. The combined organic layers are then washed with water, dried over an anhydrous salt, and the solvent is evaporated to yield the crude product. Recrystallization will afford the pure N-(4-amino-2-phenoxyphenyl)methanesulfonamide.

Part 2: Synthesis of this compound

The final step in the synthesis is the introduction of a second methylsulfonyl group onto the nitrogen atom of the amino intermediate. This is achieved through a standard sulfonylation reaction.

Mechanistic Insight: The Nucleophilic Attack on the Sulfonyl Group

The amino group of N-(4-amino-2-phenoxyphenyl)methanesulfonamide acts as a nucleophile, attacking the electrophilic sulfur atom of methanesulfonyl chloride. A base is required to neutralize the hydrochloric acid generated during the reaction, driving the reaction to completion. The existing sulfonamide group is generally unreactive under these conditions.

Experimental Protocol: Methanesulfonylation of the Amino Intermediate

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the N-(4-amino-2-phenoxyphenyl)methanesulfonamide intermediate in a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Addition of Base: Add a suitable base, such as triethylamine (Et₃N) or pyridine (typically 1.5-2.0 equivalents), to the solution and cool the mixture to 0°C in an ice bath.

-

Addition of Methanesulfonyl Chloride: Slowly add methanesulfonyl chloride (CH₃SO₂Cl) (typically 1.1-1.5 equivalents) dropwise from the dropping funnel, ensuring the temperature remains at or below 5°C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to overnight. Monitor the reaction's progress by TLC.

-

Work-up: Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Isolation: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like dichloromethane or ethyl acetate.

-

Purification: Wash the combined organic layers sequentially with a dilute acid solution (e.g., 1M HCl) to remove the base, followed by a saturated solution of sodium bicarbonate to neutralize any remaining acid, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.

Data Presentation: Physicochemical Properties

| Property | Nimesulide | This compound |

| Molecular Formula | C₁₃H₁₂N₂O₅S[1] | C₁₄H₁₅NO₅S₂[1] |

| Molecular Weight | 308.31 g/mol [1] | 341.40 g/mol [1] |

| Appearance | Pale yellow crystalline powder | Off-white to pale yellow solid (predicted) |

| Solubility | Practically insoluble in water[5][6] | Predicted to have low aqueous solubility |

Conclusion: A Robust and Reproducible Synthesis

The described two-step synthesis pathway provides a reliable and efficient method for the preparation of this compound. By leveraging fundamental organic reactions—nitro group reduction and amine sulfonylation—researchers can access this important Nimesulide-related compound for further study. The provided experimental protocols, grounded in established chemical principles, offer a solid foundation for the successful synthesis and purification of this target molecule. Careful monitoring of reaction progress and appropriate purification techniques are paramount to obtaining the compound in high purity.

References

-

PubChem. Nimesulide. National Center for Biotechnology Information. [Link]

-

Pharmaffiliates. Nimesulide-impurities. [Link]

- Google Patents. PROCEDURE FOR THE PREPARATION OF N- (4-NITRO-2 PHENOXYPHENYL) - METHANSULPHONAMIDE.

-

Cleanchem Laboratories LLP. MATERIAL SAFETY DATA SHEETS NIMESULIDE EP IMPURITY E. [Link]

-

Redalyc. Characterization of nimesulide and development of immediate release tablets. [Link]

-

MDPI. Solubility, Permeability, Anti-Inflammatory Action and In Vivo Pharmacokinetic Properties of Several Mechanochemically Obtained Pharmaceutical Solid Dispersions of Nimesulide. [Link]

-

ijarsct. Active Pharmaceutical Ingredient and Impurity Profiling Nimesulide. [Link]

-

PubMed Central. The synthesis, thermal behaviour, spectral and structural characterization, and in silico prediction of pharmacokinetic parameters of tetraalkylammonium salts of non-steroidal anti-inflammatory drug nimesulide. [Link]

-

PubMed. Mass spectrometric characterization and HPLC determination of the main urinary metabolites of nimesulide in man. [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. cleanchemlab.com [cleanchemlab.com]

- 3. Nimesulide | C13H12N2O5S | CID 4495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ijarsct.co.in [ijarsct.co.in]

- 5. Characterization of nimesulide and development of immediate release tablets [redalyc.org]

- 6. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Physicochemical Properties of N-(Methylsulfonyl)-4-(desnitro) Nimesulide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

N-(Methylsulfonyl)-4-(desnitro) Nimesulide, a derivative of the nonsteroidal anti-inflammatory drug (NSAID) Nimesulide, represents a key molecule in pharmaceutical research and development, often studied as a potential impurity or metabolite. A thorough understanding of its physicochemical properties is paramount for predicting its behavior in biological systems, developing robust analytical methods, and ensuring the quality and safety of Nimesulide-related drug products. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound and offers detailed, field-proven methodologies for the experimental determination of its critical parameters, including solubility, pKa, and lipophilicity. This document is intended to serve as a vital resource for researchers engaged in the synthesis, characterization, and analysis of this compound.

Introduction and Molecular Identity

This compound, also known as N,N-Bis(methylsulphonyl)-2-phenoxyaniline or Nimesulide Impurity E, is a structurally significant analogue of Nimesulide.[1] Its defining feature is the replacement of the nitro group at the 4-position of the phenoxyphenyl ring with a second methylsulfonyl group attached to the amine. This structural modification is anticipated to significantly alter the electronic and steric properties of the molecule, thereby influencing its physicochemical and pharmacological profile relative to the parent drug.

Molecular Structure:

Figure 1: Chemical structure of this compound.

A summary of the key identifiers and basic physical properties for this compound is presented in Table 1.

Table 1: Molecular Identifiers and Basic Physical Properties

| Property | Value | Source(s) |

| IUPAC Name | N-methylsulfonyl-N-(2-phenoxyphenyl)methanesulfonamide | [1] |

| Synonyms | N,N-Bis(methylsulphonyl)-2-phenoxyaniline, Nimesulide Impurity E | [1] |

| CAS Number | 905858-63-1 | [1] |

| Molecular Formula | C₁₄H₁₅NO₅S₂ | [1] |

| Molecular Weight | 341.40 g/mol | [1] |

| Melting Point | 160 - 162 °C | [2] |

Aqueous Solubility

Rationale for Experimental Determination

Due to the lack of published data, experimental determination of the aqueous solubility of this compound is essential. The Shake-Flask method is considered the "gold standard" for determining thermodynamic solubility due to its accuracy and direct measurement principle.[6] For higher throughput screening in early discovery phases, kinetic solubility assays are often employed.[7]

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

This protocol details the steps for determining the thermodynamic aqueous solubility, which represents the saturation concentration of a compound in a solvent at equilibrium.

Diagram of the Shake-Flask Solubility Workflow:

Caption: Workflow for thermodynamic solubility determination.

Step-by-Step Methodology:

-

Preparation of the Aqueous Medium: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 to mimic physiological conditions.

-

Sample Preparation: Add an excess amount of solid this compound to a known volume of the PBS buffer in a sealed container. The excess solid is crucial to ensure that saturation is achieved.

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24 to 48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution by centrifugation at high speed or by filtration through a chemically inert filter (e.g., 0.22 µm PVDF). This step must be performed carefully to avoid disturbing the equilibrium.

-

Quantification: Accurately dilute an aliquot of the clear supernatant or filtrate and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Data Analysis: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.

Ionization Constant (pKa)

The pKa is a measure of the acidity or basicity of a compound and is crucial for predicting its charge state at different pH values. This, in turn, affects its solubility, permeability, and binding to biological targets. Nimesulide is a weak acid with a reported pKa of approximately 6.5, attributed to the sulfonamide group.[5][8][9] The presence of two electron-withdrawing methylsulfonyl groups attached to the nitrogen in this compound is expected to increase the acidity of the N-H proton, resulting in a lower pKa compared to Nimesulide.

Rationale for Experimental Determination

Potentiometric titration is a highly accurate and precise method for pKa determination.[10][11] It involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally.

Experimental Protocol: Potentiometric Titration for pKa Determination

This protocol outlines the determination of the pKa value by potentiometric titration.

Diagram of the Potentiometric Titration Workflow:

Caption: Workflow for pKa determination via potentiometric titration.

Step-by-Step Methodology:

-

Instrument Calibration: Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa.

-

Sample Preparation: Prepare a solution of this compound of known concentration (typically 1-10 mM) in an appropriate solvent. If the compound has low aqueous solubility, a co-solvent such as methanol or acetonitrile may be used, and the apparent pKa can be extrapolated to aqueous conditions.[12]

-

Titration: Titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) for an acidic compound. Add the titrant in small, precise increments.

-

Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH values against the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the buffer region on the titration curve. Alternatively, the pKa can be determined from the inflection point of the first derivative of the titration curve.[13]

Lipophilicity (LogP/LogD)

Lipophilicity is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. It is typically expressed as the logarithm of the partition coefficient (LogP) for the neutral form of the molecule between an organic solvent (usually n-octanol) and water. For ionizable compounds, the distribution coefficient (LogD) at a specific pH is a more relevant measure.[2] Nimesulide has a reported LogP of 2.6.[14] The structural changes in this compound are likely to affect its lipophilicity.

Rationale for Experimental Determination

The shake-flask method is the traditional and most reliable method for LogP and LogD determination.[15][16] HPLC-based methods offer a higher throughput alternative by correlating retention time with the LogP of known standards.

Experimental Protocol: Shake-Flask Method for LogD at pH 7.4

This protocol describes the determination of the distribution coefficient at physiological pH.

Diagram of the Shake-Flask LogD Workflow:

Caption: Workflow for LogD determination by the shake-flask method.

Step-by-Step Methodology:

-

Preparation of Phases: Pre-saturate n-octanol with PBS (pH 7.4) and vice versa by mixing and allowing them to separate. This ensures that the volumes of the phases do not change during the experiment.

-

Partitioning: Add a known amount of this compound to a mixture of the pre-saturated n-octanol and PBS in a sealed container.

-

Equilibration: Agitate the mixture for a sufficient time to allow for complete partitioning of the compound between the two phases.

-

Phase Separation: Centrifuge the mixture to achieve a clear separation of the n-octanol and aqueous layers.

-

Quantification: Carefully sample each phase and determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical method like HPLC-UV.

-

Calculation: Calculate the LogD value using the formula: LogD = log₁₀ (Concentration in n-octanol / Concentration in aqueous phase).

Stability Profile

The chemical stability of a compound under various environmental conditions is a critical factor for its handling, storage, and formulation.

-

Hydrolytic Stability: Sulfonamides are generally considered to be hydrolytically stable under neutral and alkaline conditions, with a longer half-life.[10][15] However, they can be more susceptible to acid-catalyzed hydrolysis.[2] The stability of this compound in aqueous solutions at different pH values should be experimentally verified.

-

Photostability: Nimesulide has been shown to degrade upon exposure to UV light. Given the similar chromophoric system, this compound may also exhibit photosensitivity. Photostability studies should be conducted according to ICH guidelines.

-

Thermal Stability: Thermal analysis of Nimesulide has shown it to be stable up to approximately 208°C.[6] The thermal stability of the desnitro derivative can be assessed using techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Forced degradation studies under acidic, basic, oxidative, photolytic, and thermal stress conditions are recommended to identify potential degradation products and establish the stability-indicating nature of analytical methods.[16]

Conclusion

This technical guide has synthesized the available information on the physicochemical properties of this compound and provided a framework for the experimental determination of its key characteristics. While some basic identifiers are known, a significant data gap exists for crucial parameters such as aqueous solubility, pKa, and lipophilicity. The detailed, field-proven protocols presented herein for the shake-flask method, potentiometric titration, and stability assessment provide a clear path for researchers to generate this vital data. A comprehensive understanding of these properties is indispensable for advancing the scientific knowledge of this compound and for its effective application in pharmaceutical research and development.

References

-

K. A. Kovar, H. Auterhoff, and D. Wolff-Fabris, "Potentiometric determination of acid dissociation constants (pKa) for human and veterinary antibiotics," Archiv der Pharmazie, vol. 308, no. 1, pp. 25-32, 1975. [Link]

-

K. Takács-Novák, M. Józan, and G. Szász, "Interlaboratory study of log P determination by shake-flask and potentiometric methods," Journal of Pharmaceutical and Biomedical Analysis, vol. 14, no. 11, pp. 1405-1413, 1996. [Link]

-

Cambridge MedChem Consulting, "LogP/D," [Online]. Available: [Link]. [Accessed: Jan. 15, 2026].

-

A. L. Coutinho et al., "A robust, viable, and resource sparing HPLC-based logP method applied to common drugs," Simulations Plus, 2023. [Link]

-

A. L. Coutinho et al., "A robust, viable, and resource sparing HPLC-based logP method applied to common drugs," International Journal of Pharmaceutics, vol. 644, p. 123325, 2023. [Link]

-

Encyclopedia.pub, "Methods for Determination of Lipophilicity," 2022. [Online]. Available: [Link]. [Accessed: Jan. 15, 2026].

-

protocols.io, "LogP / LogD shake-flask method," 2024. [Online]. Available: [Link]. [Accessed: Jan. 15, 2026].

-

ResearchGate, "(PDF) LogP / LogD shake-flask method v1," [Online]. Available: [Link]. [Accessed: Jan. 15, 2026].

-

P.-C. Chiang and Y. Hu, "Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector," Combinatorial Chemistry & High Throughput Screening, vol. 12, no. 3, pp. 250-257, 2009. [Link]

-

Semantic Scholar, "Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector.," [Online]. Available: [Link]. [Accessed: Jan. 15, 2026].

-

T. T. Eugene-Osoikhia and M. C. Emesiani, "Potentiometric Determination of pKa of Some Selected Antibiotics in Mixed Solvent Media," Journal of Chemical Society of Nigeria, vol. 45, no. 3, 2020. [Link]

- Google Patents, "US6548307B2 - Determination of logP coefficients via a RP-HPLC column," [Online]. Available: . [Accessed: Jan. 15, 2026].

-

PubChem, "Nimesulide," [Online]. Available: [Link]. [Accessed: Jan. 15, 2026].

-

Creative Bioarray, "Protocol for Determining pKa Using Potentiometric Titration," [Online]. Available: [Link]. [Accessed: Jan. 15, 2026].

-

ResearchGate, "(PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1," [Online]. Available: [Link]. [Accessed: Jan. 15, 2026].

-

Sygnature Discovery, "Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic," [Online]. Available: [Link]. [Accessed: Jan. 15, 2026].

-

Creative Bioarray, "Aqueous Solubility Assays," [Online]. Available: [Link]. [Accessed: Jan. 15, 2026].

-

AxisPharm, "Kinetic Solubility Assays Protocol," [Online]. Available: [Link]. [Accessed: Jan. 15, 2026].

-

ResearchGate, "(PDF) Determination of nimesulide and its active metabolite in plasma samples based on solvent deproteinization and HPLC-DAD analysis," [Online]. Available: [Link]. [Accessed: Jan. 15, 2026].

-

S. Rapposelli et al., "Sodium N-(methylsulfonyl)-N-(4-nitro-2-phenoxyphenyl)sulfamate: a water-soluble nimesulide prodrug for parenteral use," Molecular Pharmaceutics, vol. 7, no. 5, pp. 1871-1876, 2010. [Link]

-

ECETOC, "APPENDIX A: MEASUREMENT OF ACIDITY (pKA)," [Online]. Available: [Link]. [Accessed: Jan. 15, 2026].

-

S. Babic, A. J. M. Horvat, D. Mutavdzic Pavlovic, and M. Kastelan-Macan, "Determination of pKa values of active pharmaceutical ingredients," TrAC Trends in Analytical Chemistry, vol. 26, no. 11, pp. 1043-1061, 2007. [Link]

-

M. V. Khvostov et al., "Solubility, Permeability, Anti-Inflammatory Action and In Vivo Pharmacokinetic Properties of Several Mechanochemically Obtained Pharmaceutical Solid Dispersions of Nimesulide," Molecules, vol. 22, no. 11, p. 1839, 2017. [Link]

-

M. C. da Silva et al., "Characterization of nimesulide and development of immediate release tablets," Brazilian Journal of Pharmaceutical Sciences, vol. 50, no. 1, pp. 17-27, 2014. [Link]

-

ResearchGate, "Sodium N-(Methylsulfonyl)-N-(4-nitro-2-phenoxyphenyl)sulfamate: A Water-Soluble Nimesulide Prodrug for Parenteral Use | Request PDF," [Online]. Available: [Link]. [Accessed: Jan. 15, 2026].

-

Genesapiens, "this compound 1g," [Online]. Available: [Link]. [Accessed: Jan. 15, 2026].

-

Genesapiens, "this compound 100mg," [Online]. Available: [Link]. [Accessed: Jan. 15, 2026].

-

Pharmaffiliates, "Nimesulide-impurities," [Online]. Available: [Link]. [Accessed: Jan. 15, 2026].

-

Farmacia Journal, "ASSAY OF NIMESULIDE BY ION ASSOCIATION TITRATION," [Online]. Available: [Link]. [Accessed: Jan. 15, 2026].

-

M. Polášek, J. Tůma, and P. Tůma, "Rapid Determination of Nimesulide by Capillary Zone Electrophoresis in Various Pharmaceutical Formulations," Separations, vol. 9, no. 12, p. 403, 2022. [Link]

-

Pharmaffiliates, "Chemical Name : this compound-d5," [Online]. Available: [Link]. [Accessed: Jan. 15, 2026].

-

ResearchGate, "Physicochemical profile of Nimesulide. Exploring the interplay of lipophilicity, solubility and ionization | Request PDF," [Online]. Available: [Link]. [Accessed: Jan. 15, 2026].

Sources

- 1. This compound [lgcstandards.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. lume.ufrgs.br [lume.ufrgs.br]

- 4. Photolysis and photocatalysis of the non-steroidal anti-inflammatory drug Nimesulide under simulated solar irradiation: Kinetic studies, transformation products and toxicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thermal Behavior of the Nimesulide-Salicylic Acid Eutectic Mixtures Prepared by Mechanosynthesis and Recrystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound 1g | genesapiens [genesapiens.org]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. researchgate.net [researchgate.net]

- 10. Photochemical stability of nimesulide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Hydrolysis of sulphonamides in aqueous solutions. | Semantic Scholar [semanticscholar.org]

- 15. Thermoanalytical and Kinetic Studies for the Thermal Stability of Nimesulide under Different Heating Rates – Oriental Journal of Chemistry [orientjchem.org]

- 16. ajpamc.com [ajpamc.com]

biological activity of N-(Methylsulfonyl)-4-(desnitro) Nimesulide

An In-Depth Technical Guide to the Biological Activity of N-(Methylsulfonyl)-4-(desnitro) Nimesulide

Introduction: Re-engineering a Controversial NSAID

Nimesulide is a non-steroidal anti-inflammatory drug (NSAID) that has garnered significant interest due to its preferential inhibition of cyclooxygenase-2 (COX-2), an enzyme pivotal in inflammatory and pain pathways.[1][2][3][4][5][6][7] This selectivity profile theoretically offers potent anti-inflammatory, analgesic, and antipyretic effects with a reduced risk of the gastrointestinal side effects commonly associated with non-selective NSAIDs.[5][6] However, the therapeutic utility of nimesulide has been overshadowed by concerns regarding its potential for hepatotoxicity, a rare but severe adverse effect that has led to its restricted use in many countries.[8][9][10]

The key to understanding both the efficacy and the toxicity of nimesulide lies in its chemical structure, specifically its aromatic nitro group. Emerging evidence strongly suggests that the bioreductive metabolism of this nitro moiety is a critical initiating step in the cascade of events leading to liver injury.[8][11][12] This has prompted researchers to explore structural analogs of nimesulide that lack this problematic functional group, aiming to retain the therapeutic benefits while designing out the toxicity.

This technical guide focuses on This compound , a synthetic analog that represents a logical progression in the development of safer sulfonanilide-based anti-inflammatory agents. As direct studies on this specific molecule are not extensively published, this guide will synthesize data from studies on closely related analogs and the metabolism of the parent compound to construct a comprehensive, evidence-based profile of its anticipated biological activity. We will delve into the mechanistic underpinnings of nimesulide's action and toxicity, infer the pharmacodynamic and safety profile of its desnitro counterpart, and provide detailed experimental protocols for its evaluation.

The Dichotomous Role of the Nitro Group in Nimesulide's Profile

The 4-nitro group on the phenoxy ring of nimesulide is the molecule's defining feature, and paradoxically, central to both its historical therapeutic context and its modern safety concerns.

Toxicity Driver: The Metabolic Activation Pathway

The primary hypothesis for nimesulide-induced hepatotoxicity centers on the metabolic activation of the nitroarene group into reactive intermediates.[8][11] This process, occurring within the liver, involves a reductive pathway that can lead to the formation of nitroso and hydroxylamine species, which are highly reactive and can induce cellular damage through multiple mechanisms:

-

Oxidative Stress: These reactive metabolites can engage in redox cycling, leading to the excessive production of reactive oxygen species (ROS), overwhelming the cell's antioxidant defenses.

-

Covalent Binding: The electrophilic nature of these intermediates allows them to form covalent adducts with cellular macromolecules, particularly proteins, disrupting their function and triggering immune responses.[12]

-

Mitochondrial Injury: Nimesulide itself, by virtue of its nitro group, acts as a potent protonophoretic uncoupler and an oxidant of mitochondrial NAD(P)H.[13][14] This disrupts the mitochondrial membrane potential, impairs ATP synthesis, and can trigger the mitochondrial permeability transition (MPT), a key event in apoptotic and necrotic cell death.[13][14]

Crucially, studies on a reduced metabolite of nimesulide, where the nitro group is converted to an amine, have demonstrated a complete abrogation of these mitochondrial toxicities.[13][14] The amine derivative did not cause mitochondrial uncoupling or NAD(P)H oxidation and even showed a partial protective effect against oxidative stress.[13][14] This provides compelling evidence that the nitro group is the primary determinant of nimesulide's mitochondrial toxicity.

Caption: Metabolic Pathways: Nimesulide vs. Desnitro Analog.

Is the Nitro Group Essential for Efficacy?

While the nitro group is integral to nimesulide's toxicity, evidence suggests it is not required for its primary therapeutic action—COX-2 inhibition. Several research programs have successfully developed nimesulide analogs lacking the nitro group that retain potent and selective anti-inflammatory activity.

For instance, a series of pyridinic sulfonamides, structurally related to nimesulide but without the nitro moiety, were synthesized and evaluated.[15] These compounds demonstrated preferential COX-2 inhibition, with some derivatives showing selectivity ratios comparable to or better than celecoxib in human whole blood assays.[15] Furthermore, selected compounds from this series exhibited in vivo anti-inflammatory properties similar to nimesulide in a carrageenan-induced rat paw edema model.[15] Other work has shown that N-acylated and N-sulfonylated derivatives of the reduced (amino) form of nimesulide can also exhibit selectivity for COX-2.[16] This collective evidence strongly indicates that the core sulfonanilide scaffold is sufficient for COX-2 inhibition and that the nitro group is dispensable for the desired pharmacological effect.

Anticipated Biological Profile of this compound

Based on the mechanistic understanding of nimesulide and its analogs, we can construct a highly probable biological profile for this compound.

Pharmacodynamics: Retained COX-2 Selectivity

The primary mechanism of action is expected to be the selective inhibition of the COX-2 enzyme. The methanesulfonamide group is a key pharmacophore for interacting with the active site of COX enzymes. By removing the nitro group, the compound loses a potential source of toxicity without sacrificing the structural elements essential for its anti-inflammatory activity.

| Compound | Target | IC50 (µM) | Selectivity Ratio (IC50 COX-1 / IC50 COX-2) | Reference |

| Nimesulide | COX-1 | 7.5 - 10 | 5 - 21 | [2] |

| COX-2 | 0.35 - 1.5 | |||

| Celecoxib | COX-1 | ~2.61 | ~7.46 | [15] |

| COX-2 | ~0.35 | |||

| Pyridinic Analog (Example) | COX-1 | 2.13 | 7.92 | [15] |

| COX-2 | 0.27 | |||

| This compound | COX-1 | To be determined | Hypothesized to be >1 | N/A |

| COX-2 | To be determined |

Data are compiled from different assay systems and should be used for relative comparison.

Safety Profile: A Design-for-Safety Approach

The most significant advantage of this compound is its anticipated improved safety profile. By eliminating the nitro group, the metabolic pathway responsible for generating reactive, hepatotoxic intermediates is removed.

-

Reduced Hepatotoxicity: The compound is unlikely to undergo bioreductive activation, thus preventing the formation of toxic nitroso and hydroxylamine metabolites. This would drastically reduce the risk of oxidative stress, covalent protein binding, and mitochondrial injury associated with the parent drug.

-

Improved Mitochondrial Health: It is expected that, like the reduced amine metabolite, the desnitro analog will not act as a mitochondrial uncoupler or NAD(P)H oxidant, preserving cellular energy homeostasis and preventing a key trigger for cell death.[13][14]

Experimental Protocols for Evaluation

To empirically validate the hypothesized biological profile of this compound, the following core experiments are essential.

Protocol 1: In Vitro Human Whole Blood COX Inhibition Assay

This assay provides a physiologically relevant assessment of COX-1 and COX-2 inhibition.

Objective: To determine the IC50 values for this compound against COX-1 and COX-2 and establish its selectivity ratio.

Principle: COX-1 activity is measured by thromboxane B2 (TxB2) production in response to blood clotting. COX-2 activity is measured by prostaglandin E2 (PGE2) production in lipopolysaccharide (LPS)-stimulated blood.

Step-by-Step Methodology:

-

Blood Collection: Draw fresh venous blood from healthy, consenting volunteers who have not taken NSAIDs for at least two weeks. Anticoagulate the blood with heparin (10 U/mL).

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in saline to achieve the desired final concentrations (e.g., 0.01 µM to 100 µM).

-

COX-1 Assay (TxB2 Production):

-

Aliquot 1 mL of whole blood into tubes.

-

Add 10 µL of the test compound dilutions or vehicle (DMSO/saline).

-

Incubate at 37°C for 1 hour to allow for clotting, which stimulates COX-1.

-

Stop the reaction by placing the tubes on ice and adding indomethacin (10 µM final concentration) to prevent further prostaglandin synthesis.

-

Centrifuge at 2000 x g for 15 minutes at 4°C to separate the serum.

-

Collect the serum and store it at -80°C until analysis.

-

-

COX-2 Assay (PGE2 Production):

-

Aliquot 1 mL of whole blood into tubes.

-

Add 10 µL of the test compound dilutions or vehicle.

-

Add LPS (10 µg/mL final concentration) to induce COX-2 expression and activity.

-

Incubate at 37°C for 24 hours.

-

Centrifuge at 2000 x g for 15 minutes at 4°C to separate the plasma.

-

Collect the plasma and store it at -80°C until analysis.

-

-

Quantification: Measure TxB2 (for COX-1) and PGE2 (for COX-2) concentrations in the serum/plasma samples using commercially available ELISA kits.

-

Data Analysis: Plot the percentage inhibition of TxB2 and PGE2 production against the log concentration of the test compound. Use non-linear regression to calculate the IC50 values. The selectivity ratio is calculated as IC50(COX-1) / IC50(COX-2).

Caption: Workflow for Whole Blood COX Inhibition Assay.

Protocol 2: Assessment of Mitochondrial Toxicity in Isolated Mitochondria

This protocol directly tests the hypothesis that the desnitro analog is safer at the mitochondrial level.

Objective: To evaluate the effect of this compound on mitochondrial respiration and membrane potential.

Principle: The effects of the compound are measured on isolated liver mitochondria using a high-resolution respirometer (e.g., Oroboros Oxygraph-2k) to monitor oxygen consumption and a fluorescent probe to measure membrane potential.

Step-by-Step Methodology:

-

Mitochondria Isolation: Isolate mitochondria from fresh rat liver tissue using differential centrifugation in a standard isolation buffer (e.g., containing sucrose, Tris, and EGTA).

-

Respiration Assay:

-

Calibrate the respirometer chambers with incubation medium (e.g., containing KCl, HEPES, MgCl2, EGTA, and phosphate buffer).

-

Add a known amount of isolated mitochondria (approx. 0.5 mg/mL) to each chamber.

-

Initiate State 2 respiration by adding a substrate for Complex I (e.g., glutamate/malate).

-

Initiate State 3 respiration (active ATP synthesis) by adding ADP.

-

Once a stable State 3 respiration rate is achieved, inject a titration of this compound (or nimesulide as a positive control, or vehicle as a negative control) into the chamber.

-

Monitor oxygen consumption continuously. An uncoupling agent (like nimesulide) will cause a sharp increase in oxygen consumption without the addition of ADP. A safe compound will have no significant effect on the respiratory control ratio (State 3 / State 2).

-

-

Membrane Potential Assay:

-

In parallel with the respiration assay (or in a separate experiment), add a membrane potential-sensitive fluorescent dye (e.g., Safranin O or TMRM) to the mitochondrial suspension.

-

Monitor fluorescence using a fluorometer. Energized mitochondria will quench the fluorescence as the dye accumulates inside.

-

Add the test compound. A loss of membrane potential (depolarization) will be observed as an increase in fluorescence as the dye is released from the mitochondria.

-

-

Data Analysis: Quantify the changes in oxygen consumption rates and fluorescence relative to the vehicle control. Compare the effects of the desnitro analog directly with those of nimesulide.

Conclusion and Future Directions

This compound represents a mechanistically driven approach to designing a safer anti-inflammatory agent. By surgically removing the nitro group—the moiety strongly implicated in the metabolic activation and subsequent hepatotoxicity of nimesulide—it is hypothesized that this analog can retain the desirable COX-2 preferential inhibition while circumventing the key safety liabilities of the parent drug. The provided experimental frameworks offer a clear path to validating this hypothesis, first by confirming its pharmacodynamic profile and then by demonstrating its improved safety at the subcellular level.

Should these in vitro studies prove successful, the logical next steps would involve comprehensive preclinical evaluation, including pharmacokinetic profiling, in vivo efficacy studies in animal models of pain and inflammation, and formal toxicology assessments. The exploration of desnitro nimesulide analogs exemplifies a modern drug design paradigm: leveraging a deep understanding of metabolic pathways and toxicity mechanisms to rationally re-engineer established therapeutics for improved safety and clinical utility.

References

-

Boelsterli, U. A. (2002). Mechanisms of NSAID-induced hepatotoxicity: focus on nimesulide. Drug Safety, 25(9), 633-648. [Link]

-

Moreno, A. J., et al. (2000). Effects of nimesulide and its reduced metabolite on mitochondria. British Journal of Pharmacology, 131(5), 857-864. [Link]

-

Bauquier, J., et al. (2015). Design, synthesis, and pharmacological evaluation of pyridinic analogues of nimesulide as cyclooxygenase-2 selective inhibitors. Journal of Medicinal Chemistry, 58(20), 8149-8163. [Link]

-

Mahajan, V., et al. (2023). The Concepts and Prospects of Nimesulide Induced Hepatotoxicity. Journal of Advanced Scientific Research, 14(06), 01-08. [Link]

-

Boelsterli, U. A., & Kretz-Rommel, A. (2002). Nimesulide and hepatic adverse effects: roles of reactive metabolites and host factors. International Journal of Clinical Pharmacology and Therapeutics, 40(7), 283-291. [Link]

-

Bessone, F., & Tagle, M. (2015). The Spectrum of Nimesulide-Induced-Hepatotoxicity. An Overview. Annals of Hepatology, 14(2), 173-183. [Link]

-

Bernareggi, A. (1998). Clinical pharmacokinetics of nimesulide. Clinical Pharmacokinetics, 35(4), 247-274. [Link]

-

Wikipedia contributors. (2023). Nimesulide. In Wikipedia, The Free Encyclopedia. [Link]

-

Mareddy, J., et al. (2013). Synthesis and biological evaluation of nimesulide based new class of triazole derivatives as potential PDE4B inhibitors against cancer cells. Bioorganic & Medicinal Chemistry Letters, 23(24), 6725-6729. [Link]

-

Khan, K. M., et al. (2005). Chemical modifications of nimesulide. Journal of the Brazilian Chemical Society, 16(6A), 1217-1222. [Link]

-

Kayran, O., & Fidan, H. (2008). Nimesulide is a selective COX-2 inhibitory, atypical non-steroidal anti-inflammatory drug. Current Medicinal Chemistry, 15(3), 278-283. [Link]

-

Suleyman, H., et al. (2008). Nimesulide is a Selective COX-2 Inhibitory, Atypical Non-Steroidal Anti-Inflammatory Drug. Current Medicinal Chemistry, 15(3), 278-83. [Link]

-

Moreno, A. J., et al. (2000). Effects of nimesulide and its reduced metabolite on mitochondria. British Journal of Pharmacology, 131(5), 857-864. [Link]

-

Rainsford, K. D. (2000). Nimesulide: an NSAID that preferentially inhibits COX-2, and has various unique pharmacological activities. Expert Opinion on Pharmacotherapy, 1(2), 277-286. [Link]

-

European Medicines Agency. (2012). Annex III: Summary of Product Characteristics, Labelling and Package Leaflet for Nimesulide. [Link]

-

Singla, A. K., Chawla, M., & Singh, A. (2000). Nimesulide: some pharmaceutical and pharmacological aspects--an update. Journal of Pharmacy and Pharmacology, 52(5), 467-486. [Link]

-

U.S. National Library of Medicine. (n.d.). Nimesulide. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]

Sources

- 1. Nimesulide is a selective COX-2 inhibitory, atypical non-steroidal anti-inflammatory drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Nimesulide: an NSAID that preferentially inhibits COX-2, and has various unique pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Nimesulide - Wikipedia [en.wikipedia.org]

- 6. Characterization of nimesulide and development of immediate release tablets [redalyc.org]

- 7. Clinical pharmacokinetics of nimesulide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sciensage.info [sciensage.info]

- 9. researchgate.net [researchgate.net]

- 10. ema.europa.eu [ema.europa.eu]

- 11. Mechanisms of NSAID-induced hepatotoxicity: focus on nimesulide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Nimesulide and hepatic adverse effects: roles of reactive metabolites and host factors. | Semantic Scholar [semanticscholar.org]

- 13. Effects of nimesulide and its reduced metabolite on mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effects of nimesulide and its reduced metabolite on mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Document: Design, synthesis, and pharmacological evaluation of pyridinic analogues of nimesulide as cyclooxygenase-2 selective inhibitors. (CHEMBL114... - ChEMBL [ebi.ac.uk]

- 16. scielo.br [scielo.br]

A Technical Guide to N-(Methylsulfonyl)-4-(desnitro) Nimesulide: Profiling and Control of a Key Nimesulide Impurity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nimesulide, a selective cyclooxygenase-2 (COX-2) inhibitor, is a widely used non-steroidal anti-inflammatory drug (NSAID) for treating acute pain and inflammation.[1][2] The control of impurities in any active pharmaceutical ingredient (API) is critical to ensure its safety, quality, and efficacy. This guide provides an in-depth technical overview of N-(Methylsulfonyl)-4-(desnitro) Nimesulide, a known impurity of Nimesulide. We will explore its chemical identity, potential pathways of formation, robust analytical methodologies for its detection and quantification, and the overarching regulatory framework that governs its control. This document serves as a crucial resource for professionals engaged in the development, manufacturing, and quality control of Nimesulide.

The Imperative of Impurity Profiling in Nimesulide

Nimesulide belongs to the arylsulfonamide class of NSAIDs and is distinguished by its preferential inhibition of COX-2, which contributes to a generally favorable gastrointestinal safety profile compared to non-selective NSAIDs.[1] However, like all synthetically derived pharmaceuticals, the manufacturing process and subsequent storage can introduce impurities. These undesired chemical entities provide no therapeutic benefit and can potentially pose safety risks.[3]

Regulatory bodies, under the framework of the International Council for Harmonisation (ICH), have established stringent guidelines for the control of impurities.[3][4] The ICH Q3A(R2) and Q3B(R2) guidelines mandate the reporting, identification, and toxicological qualification of impurities that exceed specific thresholds, which are determined by the maximum daily dose of the drug.[5][6] Understanding and controlling impurities such as this compound is not merely a regulatory hurdle but a fundamental aspect of ensuring patient safety.

Unveiling the Impurity: this compound

Chemical Identity and Structural Elucidation

This compound is structurally distinct from the parent Nimesulide molecule by the absence of the nitro (-NO2) group at the 4-position of the phenoxy ring. It is also referred to as Nimesulide EP Impurity E.[7][8][9]

| Compound | Structure | Molecular Formula | Molecular Weight | CAS Number |

| Nimesulide |  | C₁₃H₁₂N₂O₅S | 308.31 g/mol [10] | 51803-78-2[10] |

| This compound |  | C₁₄H₁₅NO₅S₂ | 341.40 g/mol [7] | 905858-63-1[7][8][9] |

The key structural difference is the replacement of the nitro group with a hydrogen atom, and an additional methylsulfonyl group on the amine nitrogen. This structural modification significantly alters the molecule's physicochemical properties.

Origin and Formation Pathways

The presence of this compound can typically be attributed to the synthesis process. It can arise as a by-product if the starting materials or intermediates are not fully nitrated or if side reactions occur during the synthesis of Nimesulide. An illustrative synthesis of Nimesulide involves the reduction of 2-phenoxynitrobenzene, followed by mesylation and subsequent nitration.[11] Incomplete nitration at the final step could potentially lead to desnitro-related impurities.

Caption: Potential formation pathway for the desnitro impurity.

Analytical Control Strategy

A robust analytical method is paramount for the accurate detection and quantification of this compound. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the technique of choice for separating Nimesulide from its related substances.

Recommended RP-HPLC Protocol

This protocol is a representative method; specific parameters must be optimized and validated for the user's specific equipment and sample matrix.

Objective: To separate and quantify this compound in Nimesulide API.

1. Instrumentation:

-

HPLC system with a UV detector.

2. Chromatographic Conditions:

-

Column: C18 column (e.g., Agilent Zorbax Extend C18, 150 x 4.6 mm, 5 µm particle size).[12]

-

Mobile Phase: A gradient mixture of an aqueous buffer (e.g., ammonium dihydrogen phosphate, pH adjusted) and an organic solvent (e.g., acetonitrile).[13][14]

-

Injection Volume: 10 µL.

3. Standard and Sample Preparation:

-

Standard Stock Solution: Accurately weigh and dissolve a certified reference standard of this compound in a suitable diluent (e.g., mobile phase) to a known concentration.

-

Nimesulide Sample Solution: Accurately weigh and dissolve the Nimesulide API sample in the diluent to a specified concentration (e.g., 1.0 mg/mL).[12]

-

Spiked Sample (for validation): Prepare a Nimesulide sample solution spiked with a known amount of the impurity standard to assess accuracy.

4. Analysis and Quantification:

-

Inject the blank (diluent), standard solution, and sample solution.

-

Identify the impurity peak in the sample chromatogram by comparing its retention time with that of the reference standard.

-

Quantify the impurity using the area normalization method or an external standard method, ensuring the response is within the validated linear range.

Caption: Decision tree for impurity qualification based on ICH guidelines.

Setting Acceptance Criteria

The specification for a new drug substance should include limits for impurities. [15]The acceptance criteria for this compound should be established based on:

-

The impurity levels found in batches used for clinical and safety studies.

-

The qualification threshold stipulated by ICH guidelines.

-

The manufacturing process capability.

ICH Q3A(R2) Thresholds

| Threshold Type | Maximum Daily Dose ≤ 2 g/day |

| Reporting | 0.05% |

| Identification | 0.10% or 1.0 mg per day intake (whichever is lower) |

| Qualification | 0.15% or 1.0 mg per day intake (whichever is lower) |

Note: These are general thresholds and may vary. Refer to the specific ICH guideline for details. [4][5]

Conclusion

The effective control of this compound is a critical component of the overall quality assurance strategy for Nimesulide manufacturing. A comprehensive approach that combines an understanding of its formation, the use of a validated, specific analytical method, and a risk-based assessment of its toxicological potential is essential. By adhering to the principles outlined in this guide and the governing ICH regulations, drug developers and manufacturers can ensure the consistent production of high-quality, safe, and effective Nimesulide.

References

-

AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

-

Ch, S., & V, R. (2023). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. Retrieved from [Link]

-

Starek, M., & Krzek, J. (2009). Simultaneous Determination of Nimesulide and its Impurities in Pharmaceutical Formulations by Reversed-Phase High-Performance Liquid Chromatography. Acta Poloniae Pharmaceutica - Drug Research. Retrieved from [Link]

-

European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from [Link]

-

Lavande, J. P., Bais, S. K., & Kharat, V. (2022). Active Pharmaceutical Ingredient and Impurity Profiling Nimesulide. International Journal of Advanced Research in Science, Communication and Technology. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Nimesulide-impurities. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2008). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. Retrieved from [Link]

-

ICH. (2023). ICH Q3B(R2) Guideline Explained | Impurities in New Drug Products. YouTube. Retrieved from [Link]

-

Kumar, K. S., et al. (2020). analytical method development and validation for the impurities of formulated nimesulide granules by rp-hplc method. ResearchGate. Retrieved from [Link]

-

Rapposelli, S., et al. (2010). Sodium N-(methylsulfonyl)-N-(4-nitro-2-phenoxyphenyl)sulfamate: a water-soluble nimesulide prodrug for parenteral use. Molecular Pharmaceutics. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). This compound-d5. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Nimesulide-impurities. Retrieved from [Link]

-

SynZeal. (n.d.). Nimesulide Impurities. Retrieved from [Link]

-

Kalgutkar, A. S., et al. (2005). A practical large scale synthesis of nimesulide — A step ahead. Indian Journal of Chemistry. Retrieved from [Link]

-

Sankar, R., et al. (2017). Quantification and In Silico Toxicity Assessment of Nimesulide and its Related Substances. Journal of Chromatographic Science. Retrieved from [Link]

-

ResearchGate. (n.d.). Nimesulide and its impurities retention times. Retrieved from [Link]

-

Ozbek, H. (2012). AN INVESTIGATION OF TOXICITY POTENTIAL OF NIMESULIDE IN JUVENILE RATS. Marmara Pharmaceutical Journal. Retrieved from [Link]

-

Kalgutkar, A. S., et al. (2005). A practical large scale synthesis of nimesulide — A step ahead. ResearchGate. Retrieved from [Link]

-

Veeprho. (n.d.). Nimesulide Impurity 4. Retrieved from [Link]

-

Starek, M., et al. (2011). HPLC Separation of Nimesulide and Five Impurities using a Narrow-Bore Monolithic Column: Application to Photo-Degradation Studies. ResearchGate. Retrieved from [Link]

-

Bessone, F. (2010). The Spectrum of Nimesulide-Induced-Hepatotoxicity. An Overview. ResearchGate. Retrieved from [Link]

-

National Institute of Diabetes and Digestive and Kidney Diseases. (2018). Nimesulide. LiverTox. Retrieved from [Link]

-

Peruncheralathan, S., et al. (2005). Chemical modifications of nimesulide. Journal of the Brazilian Chemical Society. Retrieved from [Link]

Sources

- 1. ijarsct.co.in [ijarsct.co.in]

- 2. Nimesulide Impurities | SynZeal [synzeal.com]

- 3. jpionline.org [jpionline.org]

- 4. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 5. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]

- 6. youtube.com [youtube.com]

- 7. ::this compound | CAS NO: 905858-63-1 | SVAK Lifesciences:: [svaklifesciences.com]

- 8. This compound [lgcstandards.com]

- 9. veeprho.com [veeprho.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. researchgate.net [researchgate.net]

- 12. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. pharma.gally.ch [pharma.gally.ch]

Introduction: The Imperative of Purity in Pharmaceutical Development

An In-depth Technical Guide to the Structural Elucidation of N-(Methylsulfonyl)-4-(desnitro) Nimesulide

In the landscape of pharmaceutical manufacturing, the characterization of impurities is not merely a regulatory hurdle but a fundamental aspect of ensuring drug safety and efficacy. Nimesulide, a non-steroidal anti-inflammatory drug (NSAID) known for its selective inhibition of cyclooxygenase-2 (COX-2), is no exception.[1][2][3] During its synthesis or degradation, various related substances can emerge. One such compound, designated as Nimesulide Impurity E by European and British Pharmacopoeias, is this compound.[4] Its name describes its structure relative to the parent drug: the nitro group at the 4-position of the phenoxy-aniline ring is absent ("desnitro"), and a second methylsulfonyl group has been added to the sulfonamide nitrogen.

The unambiguous confirmation of such a structure is paramount. It allows for the development of precise analytical methods to quantify its presence, helps toxicologists assess its potential impact, and provides process chemists with the information needed to control its formation. This guide provides a comprehensive, multi-technique workflow for the structural elucidation of this specific impurity, grounded in the principles of orthogonal analysis to build a self-validating and trustworthy dataset. We will explore the causality behind experimental choices, moving beyond a simple recitation of protocols to offer insights valuable to researchers, scientists, and drug development professionals.

Chapter 1: The Elucidation Strategy: A Multi-Pronged Approach

A single analytical technique is rarely sufficient for the complete and unambiguous structural determination of a novel or unknown compound. A robust elucidation strategy relies on integrating data from multiple orthogonal techniques, where each method provides a unique piece of the structural puzzle. Our approach is founded on three pillars: Mass Spectrometry (MS) to determine mass and elemental composition, Nuclear Magnetic Resonance (NMR) spectroscopy to map atomic connectivity, and Infrared (IR) Spectroscopy to confirm functional groups. X-ray Crystallography is also discussed as the definitive method for absolute structure confirmation, should a suitable crystal be obtained.

The logical flow of this investigation is visualized below, ensuring that each step builds upon the last to create a cohesive and definitive structural assignment.

Caption: Overall workflow for the structural elucidation of this compound.

Chapter 2: Mass Spectrometry - Defining the Molecular Blueprint

2.1. Expertise & Rationale: Why High-Resolution MS is Critical

The first step in identifying an unknown compound is to determine its elemental composition. Low-resolution mass spectrometry provides the nominal mass, but High-Resolution Mass Spectrometry (HRMS), typically using Time-of-Flight (TOF) or Orbitrap analyzers, provides the exact mass with high precision (typically <5 ppm). This precision is crucial because it severely constrains the number of possible elemental formulas, often leaving only one logical choice for a given mass. We select Electrospray Ionization (ESI) as the ionization source due to its soft nature, which is ideal for analyzing small organic molecules like sulfonamides without causing premature fragmentation, thus preserving the critical molecular ion.

2.2. Experimental Protocol: ESI-HRMS

-

Sample Preparation: Dissolve approximately 1 mg of the isolated impurity in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution. Further dilute to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid to promote protonation ([M+H]⁺).

-

Instrumentation: Utilize an ESI-HRMS system (e.g., a Q-TOF or Orbitrap mass spectrometer).

-

Infusion: Directly infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 100-1000. Ensure the instrument is properly calibrated to achieve mass accuracy below 5 ppm.

-

Formula Determination: Use the instrument's software to calculate the neutral monoisotopic mass and generate possible elemental formulas based on the exact mass of the [M+H]⁺ ion.

2.3. Data Presentation and Interpretation

The molecular formula for this compound is C₁₄H₁₅NO₅S₂.[4][5] The expected HRMS data provides the foundational evidence for this composition.

| Ion | Calculated Exact Mass (m/z) |

| [M+H]⁺ | 342.0413 |

| [M+Na]⁺ | 364.0233 |

| Elemental Comp. | C₁₄H₁₅NO₅S₂ |

| Neutral Mass | 341.0335 |

An experimentally observed m/z of 342.0413 (± 5 ppm) for the protonated molecule is the first key piece of evidence, confirming the elemental formula and distinguishing it from other potential impurities.

Chapter 3: NMR Spectroscopy - Assembling the Molecular Puzzle

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing unparalleled insight into the atomic-level connectivity and chemical environment.[6][7][8][9] A suite of 1D and 2D NMR experiments is required to piece together the full structure.

3.1. Rationale for a Multi-Dimensional NMR Approach

While 1D ¹H and ¹³C NMR provide information on the number and type of hydrogen and carbon environments, they are insufficient to define the complete connectivity of a complex molecule.[8] 2D NMR experiments are essential:

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds (¹H-¹H vicinal coupling).[6]

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to.[6]

-

HMBC (Heteronuclear Multiple Bond Correlation): Detects long-range couplings between protons and carbons (typically 2-4 bonds away). This is arguably the most powerful experiment for elucidation, as it allows for the connection of molecular fragments that are not directly bonded.[6]

3.2. Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often a good choice for sulfonamides.[10] Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.

-

1D Spectra Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Acquire a DEPT-135 spectrum to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons are absent.

-

-

2D Spectra Acquisition: Acquire standard COSY, HSQC, and HMBC spectra using the instrument's predefined parameter sets, optimizing as necessary.

3.3. Predicted Data and Interpretation

Based on the confirmed structure of this compound, we can predict the expected NMR signals. These predictions form a hypothesis that is then confirmed by the experimental data.

| Data Type | Predicted Signals and Interpretation |

| ¹H NMR | - Two singlets, each integrating to 3H, in the δ 3.0-3.5 ppm region, corresponding to the two chemically distinct -SO₂CH₃ groups. - A complex multiplet system in the aromatic region (δ 7.0-8.0 ppm) integrating to 9H, corresponding to the protons on the two phenyl rings. |

| ¹³C NMR / DEPT | - Two signals in the aliphatic region (δ 40-50 ppm) for the two -SO₂C H₃ carbons. - Multiple signals in the aromatic region (δ 110-160 ppm) for the 12 aromatic carbons (some may overlap). DEPT-135 will show 9 positive CH signals. The 3 quaternary carbons (C-O, C-N, C-S) will be absent in DEPT-135 but present in the ¹³C spectrum. |

| COSY | - Cross-peaks will be observed between adjacent protons within each of the two aromatic rings, helping to trace the connectivity of the spin systems. No cross-peaks are expected for the methyl singlets. |

| HSQC | - Each of the two methyl proton singlets will show a cross-peak to its corresponding ¹³C signal. - Each of the 9 aromatic proton signals will show a cross-peak to its directly attached aromatic carbon. |

| HMBC | - Crucial Correlations: 1. Cross-peaks from the methyl protons to the quaternary carbon of the other methylsulfonyl group (via S-N-S linkage) might be visible. 2. Cross-peaks from the protons on the phenoxy ring to the ether-linked carbon on the main aniline ring (C-O). 3. Cross-peaks from the protons on the aniline ring to the carbon bearing the nitrogen (C-N). |

The HMBC experiment is the final piece of the puzzle, unambiguously connecting the phenoxy ring, the aniline ring, and the N,N-bis(methylsulfonyl) moiety.

Caption: Key HMBC correlations confirming the connectivity of the molecular backbone.

Chapter 4: Infrared Spectroscopy - Confirming the Functional Groups

4.1. Rationale: A Rapid and Self-Validating Check

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.[11][12][13] For this particular impurity, FTIR serves two key purposes:

-

Confirmation: To confirm the presence of the sulfonyl (S=O) and ether (C-O-C) groups.

-

Validation: To prove the absence of the nitro (NO₂) group, which is a defining characteristic of the "desnitro" structure compared to the parent Nimesulide.

4.2. Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal. No further preparation is needed.

-

Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

-

Sample Scan: Lower the ATR press and apply pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

4.3. Data Presentation and Interpretation

The FTIR spectrum provides a molecular fingerprint. The key is to look for the appearance and disappearance of specific bands relative to the parent compound, Nimesulide.

| Functional Group | Expected Wavenumber (cm⁻¹) | Interpretation |

| Sulfonyl (S=O stretch) | ~1350-1310 & ~1160-1140 | Two strong bands confirming the presence of the -SO₂- groups.[12] |

| Aromatic Ether (C-O-C) | ~1270-1230 (asym) & ~1050-1020 (sym) | Strong bands confirming the ether linkage between the two aromatic rings.[12] |

| Aromatic C=C Stretch | ~1600-1450 | Multiple sharp to medium bands characteristic of the aromatic rings. |

| Nitro (NO₂ stretch) | ~1550-1515 & ~1360-1345 | ABSENCE of these two strong bands is critical evidence confirming the "desnitro" structure. |

Chapter 5: X-ray Crystallography - The Definitive Confirmation

While the combination of MS, NMR, and IR provides an exceptionally high degree of confidence, single-crystal X-ray crystallography is considered the "gold standard" for absolute structural proof.[14][15][16] It provides a three-dimensional map of electron density, revealing the precise spatial arrangement of every atom, as well as bond lengths and angles.

5.1. Rationale and Protocol Overview

The primary challenge of this technique is growing a single, high-quality crystal suitable for diffraction. If successful, the process involves:

-

Crystallization: Slowly evaporating a saturated solution of the compound in a suitable solvent or solvent system.

-

Data Collection: Mounting the crystal on a diffractometer and irradiating it with X-rays to collect a diffraction pattern.

-

Structure Solution and Refinement: Using computational methods to solve the phase problem and refine the atomic positions to generate a final, unambiguous 3D structure.

A successful crystallographic analysis would provide irrefutable proof of the atomic connectivity and conformation of this compound.

Conclusion: A Synthesis of Evidence

-

HRMS established the correct elemental formula: C₁₄H₁₅NO₅S₂ .

-

1D and 2D NMR mapped the complete atomic connectivity, confirming the two phenyl rings linked by an ether, and the N,N-bis(methylsulfonyl)aniline core.

-

FTIR confirmed the key functional groups (sulfonyl, ether) and, crucially, proved the absence of the nitro group.

This integrated, multi-technique approach ensures the highest level of scientific integrity and trustworthiness. The detailed protocols and rationale provided in this guide equip researchers and drug development professionals with a robust framework for tackling similar structural elucidation challenges, ultimately contributing to the development of safer and more well-characterized medicines.

References

-

YMER, T. (n.d.). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. Available from: [Link]

-

Veclani, V. (2025). Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. LinkedIn. Available from: [Link]

-

Veclani, V. (n.d.). Nmr Spectroscopy In Pharmaceutical Analysis. LinkedIn. Available from: [Link]

-

Castellani, L., et al. (1998). Mass spectrometric characterization and HPLC determination of the main urinary metabolites of nimesulide in man. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]

-

Fara, A. G., et al. (2022). NMR as a “Gold Standard” Method in Drug Design and Discovery. Molecules. Available from: [Link]

-

Choudhary, S. (2024). NMR Spectroscopy Revolutionizes Drug Discovery. Spectroscopy. Available from: [Link]

-

Horwitz, W. (2020). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Analytical Chemistry. Available from: [Link]

-

Unknown. (n.d.). Analysis of sulfonamides. SlideShare. Available from: [Link]

-

Julemont, F., et al. (2002). Spectral and Crystallographic Study of Pyridinic Analogues of Nimesulide: Determination of the Active Form of Methanesulfonamides as COX-2 Selective Inhibitors. Journal of Medicinal Chemistry. Available from: [Link]

-

ResearchGate. (n.d.). FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion... ResearchGate. Available from: [Link]

-

Dalvi, M., et al. (n.d.). A practical large scale synthesis of nimesulide — A step ahead. Indian Journal of Chemistry. Available from: [Link]

-

Rapposelli, S., et al. (2010). Sodium N-(methylsulfonyl)-N-(4-nitro-2-phenoxyphenyl)sulfamate: a water-soluble nimesulide prodrug for parenteral use. Molecular Pharmaceutics. Available from: [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Available from: [Link]

-

PubChem. (n.d.). This compound. Available from: [Link]

-

BioOrganics. (n.d.). This compound-d5. Available from: [Link]

-

USDA Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. Available from: [Link]

-

Güngör, T., et al. (2021). New nimesulide derivatives with amide/sulfonamide moieties: Selective COX-2 inhibition and antitumor effects. European Journal of Medicinal Chemistry. Available from: [Link]

-

Jaragh-Alhadad, L. A., & Ali, M. S. (2022). Methoxybenzamide derivative of nimesulide from anti-fever to anti-cancer: Chemical characterization and cytotoxicity. Saudi Pharmaceutical Journal. Available from: [Link]

-

ResearchGate. (n.d.). Molecular structures of nimesulide, related metabolites and nitrazepam used as Internal Standard. ResearchGate. Available from: [Link]

-

Jaragh-Alhadad, L. A., & Ali, M. S. (2020). Development of nimesulide analogues as dual tubulin and HSP27 inhibitor for treating female cancers. Preprints.org. Available from: [Link]

-

Gitto, R., et al. (2012). Synthesis, structure-activity relationship studies, and X-ray crystallographic analysis of arylsulfonamides as potent carbonic anhydrase inhibitors. Journal of Medicinal Chemistry. Available from: [Link]

-

ResearchGate. (n.d.). Nimesulide analogues: From anti-inflammatory to antitumor agents. ResearchGate. Available from: [Link]

-

ResearchGate. (n.d.). Synthesis, X-ray crystallographic and DFT studies of two new N-acylsulfonamides. ResearchGate. Available from: [Link]

-

Stolarczyk, E. U., et al. (2022). Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches. Molecules. Available from: [Link]

-

ResearchGate. (n.d.). FT-IR spectra of sulfonamide ligand 3a, zinc (II) complex (4a), copper... ResearchGate. Available from: [Link]

-

Abdel-Wahab, M. F., et al. (n.d.). Infrared Study of New Sulfonylurea Derivatives and Sulfonamides. Analytical Chemistry. Available from: [Link]

-

Baxter, J. N., et al. (1958). The infrared spectra of some sulphonamides. Journal of the Chemical Society (Resumed). Available from: [Link]

-

Naskar, D., & Chowdhury, S. (2009). Chemical modifications of nimesulide. Journal of the Brazilian Chemical Society. Available from: [Link]

-

ResearchGate. (n.d.). New Nimesulide Derivatives with Amide/Sulfonamide Moieties: Selective COX-2 Inhibition and Antitumor Effects. ResearchGate. Available from: [Link]

-

Jaragh-Alhadad, L. A., & Ali, M. S. (2022). Methoxybenzamide derivative of nimesulide from anti-fever to anti-cancer. Semantic Scholar. Available from: [Link]

-

Pharmaffiliates. (n.d.). This compound-d5. Available from: [Link]

-

Taylor, S. E. (n.d.). A Unique Metabolite of Nimesulide. Journal of Analytical Toxicology. Available from: [Link]

-

ResearchGate. (n.d.). (PDF) Nimesulide derivatives reduced cell proliferation against breast and ovarian cancer: synthesis, characterization, biological assessment, and crystal structure. ResearchGate. Available from: [Link]

-

SIELC Technologies. (n.d.). HPLC - MS Method for Analysis of Nimesulide on Newcrom R1 Column. Available from: [Link]

-

ResearchGate. (n.d.). A practical large scale synthesis of nimesulide — A step ahead. ResearchGate. Available from: [Link]

-

PubChem. (n.d.). Nimesulide. Available from: [Link]

-

Farmacia Journal. (n.d.). POSSIBLE SUBSTITUTES FOR NIMESULIDE: THE RESULTS OF A COMPREHENSIVE SCREENING BASED ON STRUCTURAL SIMILARITY AND DOCKING SIMULAT. Available from: [Link]

-

ResearchGate. (n.d.). Selected drugs with N-aryl sulfonamide structure motif. ResearchGate. Available from: [Link]

-

MDPI. (n.d.). X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. Available from: [Link]

-